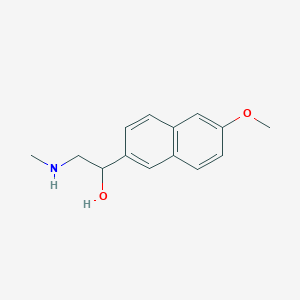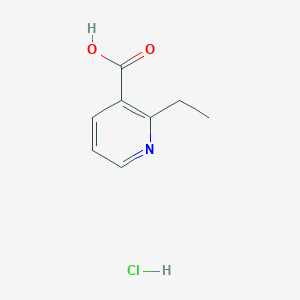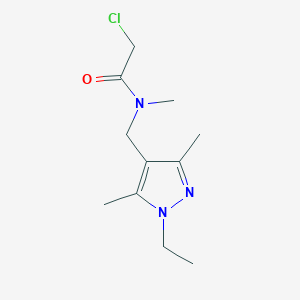![molecular formula C14H14F6N4O6 B15315213 6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)
6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,14-Dioxa-3,8,11,16-tetrazatricyclo[113005,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that includes multiple heteroatoms and a tricyclic framework
Méthodes De Préparation
The synthesis of 6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The synthetic routes often include the formation of the tricyclic core through cyclization reactions, followed by the introduction of heteroatoms via substitution or addition reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Addition: Addition reactions can occur at the double bonds present in the structure.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and electronic materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid include other tricyclic compounds with heteroatoms, such as:
- 5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene
- 3,6-Dioxa-1,8-octanedithiol
These compounds share structural similarities but differ in their specific functional groups and heteroatoms, which can lead to differences in their chemical reactivity and applications The uniqueness of 6,14-Dioxa-3,8,11,16-tetrazatricyclo[1130
Propriétés
Formule moléculaire |
C14H14F6N4O6 |
|---|---|
Poids moléculaire |
448.27 g/mol |
Nom IUPAC |
6,14-dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H12N4O2.2C2HF3O2/c1-7-9(15-5-13-7)4-12-2-8-10(3-11-1)16-6-14-8;2*3-2(4,5)1(6)7/h5-6,11-12H,1-4H2;2*(H,6,7) |
Clé InChI |
NORKVXAHOOKJSB-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CNCC3=C(CN1)OC=N3)OC=N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


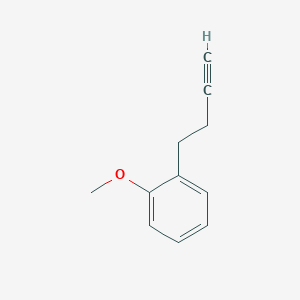
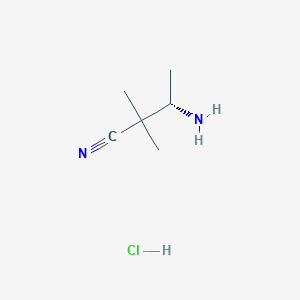
aminehydrochloride](/img/structure/B15315140.png)
![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)

![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)

